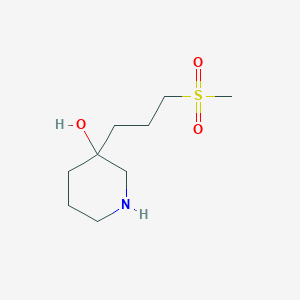

3-(3-(Methylsulfonyl)propyl)piperidin-3-ol

Description

3-(3-(Methylsulfonyl)propyl)piperidin-3-ol is a secondary amine compound featuring a piperidin-3-ol core substituted with a 3-(methylsulfonyl)propyl chain. Its molecular formula is C₉H₁₉NO₃S, with a calculated molecular weight of 221.3 g/mol.

Properties

Molecular Formula |

C9H19NO3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

3-(3-methylsulfonylpropyl)piperidin-3-ol |

InChI |

InChI=1S/C9H19NO3S/c1-14(12,13)7-3-5-9(11)4-2-6-10-8-9/h10-11H,2-8H2,1H3 |

InChI Key |

AFAGDRRKUSXIAL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCC1(CCCNC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propyl Chain

Bersiporocin (WHO Proposed INN: List 126)

- Structure : (2R,3S)-2-[3-(4,5-Dichloro-1H-benzimidazol-1-yl)propyl]piperidin-3-ol

- Key Differences : Replaces the methylsulfonyl group with a 4,5-dichloro-benzimidazole moiety.

- Pharmacological Activity : Acts as a prolyl-tRNA synthetase inhibitor with antifibrotic properties .

- Molecular Weight : 372.2 g/mol (ESI-MS) .

- Implications : The benzimidazole group introduces aromaticity and chlorine atoms, enhancing lipophilicity and target binding affinity compared to the sulfonyl group.

1-(3-Amino-propyl)-piperidin-3-ol

- Structure: Piperidin-3-ol with a 3-aminopropyl chain.

- Key Differences: Substitutes methylsulfonyl with an amino (-NH₂) group.

Sulfonyl Group Positioning and Derivatives

(3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol

- Structure : Methylsulfonyl group attached to a phenyl ring, which is linked to the piperidine via a propyl chain.

- Key Differences : Sulfonyl group is part of a phenylsulfonyl substituent rather than a propyl chain.

1-(3-(4-((Methylsulfonyl)methyl)phenoxy)propyl)piperidin

- Structure: Methylsulfonyl group is attached to a methyl-phenoxy moiety.

- Key Differences: Sulfonyl is part of a phenoxypropyl chain.

- Implications: The phenoxy group increases hydrophobicity, possibly affecting blood-brain barrier penetration in neurodegenerative applications .

Piperidine and Pyrrolidine Derivatives

3-Piperidinemethanol

- Structure : Piperidin-3-ol with a hydroxymethyl group instead of a sulfonylpropyl chain.

- Key Differences : Lacks the sulfonyl group and propyl chain.

- Implications : Reduced molecular complexity and polarity may limit target specificity .

3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol

- Structure: Pyrrolidin-3-ol with a fluorophenoxy-methyl group.

- Key Differences : Fluorine introduces electronegativity, and the pyrrolidine ring alters ring strain and hydrogen-bonding capacity.

- Implications: The fluorophenoxy group enhances metabolic stability compared to sulfonyl derivatives .

Data Table: Structural and Pharmacological Comparison

*Calculated based on structural formula.

Key Findings and Implications

Substituent Effects: Methylsulfonyl: Enhances polarity and solubility but may limit membrane permeability. Benzimidazole: Increases lipophilicity and target affinity, as seen in bersiporocin’s antifibrotic activity .

Stereochemical Considerations: Bersiporocin’s (2R,3S) configuration highlights the importance of stereochemistry in biological activity, a factor absent in the non-chiral 3-(3-(Methylsulfonyl)propyl)piperidin-3-ol .

Therapeutic Potential: Sulfonyl-containing compounds (e.g., bersiporocin) show promise in fibrosis, while phenylsulfonyl derivatives () may target neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.